molecular formula C22H22N2O4S B11387215 N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B11387215
M. Wt: 410.5 g/mol
InChI Key: QCTXFTALUNULSX-UHFFFAOYSA-N
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Description

  • This compound is also known as N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxochromene-2-carboxamide .
  • Its chemical formula is C18H19N3O3S with a molecular weight of 357.43 g/mol .
  • The compound features a benzothiophene ring fused with a chromene ring, and it contains an ethylcarbamoyl group.
  • It has potential applications in various fields due to its unique structure.
  • Preparation Methods

    • Synthetic Routes : The synthesis of this compound involves several steps. One common approach is the condensation of appropriate starting materials, followed by cyclization to form the benzothiophene and chromene rings.
    • Reaction Conditions : Specific reaction conditions depend on the synthetic route chosen. Researchers typically use reagents like ethylamine , carbonyl compounds , and sulfur-containing reagents .
    • Industrial Production : While industrial-scale production methods may vary, the compound is likely synthesized using optimized processes to achieve high yields.
  • Chemical Reactions Analysis

    • Reactivity : This compound can undergo various reactions, including oxidation , reduction , and substitution .
    • Common Reagents : Reagents like hydrogen peroxide , sodium borohydride , and acids are commonly employed.
    • Major Products : The specific products formed depend on the reaction conditions. For example, oxidation may yield hydroxylated derivatives, while reduction could lead to saturated analogs.
  • Scientific Research Applications

    • Chemistry : Researchers study its reactivity, stability, and potential as a building block for more complex molecules.
    • Biology : Investigations focus on its interactions with biological systems, such as enzyme inhibition or receptor binding.
    • Medicine : It might exhibit pharmacological properties, making it relevant for drug development.
    • Industry : Its unique structure could find applications in materials science or organic electronics.
  • Mechanism of Action

    • The compound’s mechanism of action likely involves interactions with specific enzymes , receptors , or cellular pathways .
    • Further research is needed to elucidate its precise targets and effects.
  • Comparison with Similar Compounds

    • Similar Compounds : Other benzothiophene-containing compounds, such as thiophene derivatives or benzothiophene-based drugs , can be compared.
    • Uniqueness : Highlight its distinct features, such as the combination of benzothiophene and chromene rings.

    Properties

    Molecular Formula

    C22H22N2O4S

    Molecular Weight

    410.5 g/mol

    IUPAC Name

    N-[3-(ethylcarbamoyl)-4,5,6,7-tetrahydro-1-benzothiophen-2-yl]-6-methyl-4-oxochromene-2-carboxamide

    InChI

    InChI=1S/C22H22N2O4S/c1-3-23-21(27)19-13-6-4-5-7-18(13)29-22(19)24-20(26)17-11-15(25)14-10-12(2)8-9-16(14)28-17/h8-11H,3-7H2,1-2H3,(H,23,27)(H,24,26)

    InChI Key

    QCTXFTALUNULSX-UHFFFAOYSA-N

    Canonical SMILES

    CCNC(=O)C1=C(SC2=C1CCCC2)NC(=O)C3=CC(=O)C4=C(O3)C=CC(=C4)C

    Origin of Product

    United States

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